molecular formula C7H12N2O B14013380 N,N,3,4-tetramethyl-1,2-oxazol-5-amine CAS No. 69511-42-8

N,N,3,4-tetramethyl-1,2-oxazol-5-amine

Cat. No.: B14013380
CAS No.: 69511-42-8
M. Wt: 140.18 g/mol
InChI Key: NIWYHODZHJFSGH-UHFFFAOYSA-N
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Description

N,N,3,4-tetramethyl-1,2-oxazol-5-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of multiple methyl groups and an amine functionality makes this compound particularly interesting for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,4-tetramethyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . These reactions generally require acidic or basic conditions and are often carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products. The final product is usually purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N,3,4-tetramethyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.

Scientific Research Applications

N,N,3,4-tetramethyl-1,2-oxazol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N,N,3,4-tetramethyl-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3,4-tetramethyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

CAS No.

69511-42-8

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N,N,3,4-tetramethyl-1,2-oxazol-5-amine

InChI

InChI=1S/C7H12N2O/c1-5-6(2)8-10-7(5)9(3)4/h1-4H3

InChI Key

NIWYHODZHJFSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)N(C)C

Origin of Product

United States

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